While the provided literature does not offer a specific synthesis protocol for 1-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, its structural similarity to other pyrimidine-2,4,6(1H,3H,5H)-trione derivatives suggests possible synthesis routes. These routes often involve a condensation reaction between a barbituric acid derivative and an aldehyde, potentially employing a catalyst. For example, a similar compound, 5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione, was synthesized via a Knoevenagel condensation reaction []. Adapting this approach with appropriate starting materials could potentially lead to the synthesis of 1-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione.
Compound Description: This compound demonstrated significant antiproliferative activity against the BEL-7402 human cancer cell line with an IC50 of 4.02 µM. Furthermore, it exhibited 20.45-fold higher selectivity for BEL-7402 cells compared to normal L02 cells. Apoptosis experiments confirmed this compound induces apoptosis and cell necrosis in a concentration-dependent manner. []
Compound Description: This novel azo dye reagent (L) was synthesized from phenobarbital and 4-aminoantipyrine. It acts as a selective analytical reagent for spectrophotometric determination of Pd(II) and Ag(I) ions. []
Compound Description: This compound serves as a precursor in the synthesis of various 5-methylenebarbituric acid derivatives. It reacts with 1,3-dimethylbarbituric acid in the presence of triethylamine to yield triethylammonium 5-[(1,3-dimethyl-2,4,6-trioxo-tetrahydropyrimidin-5(6H)-ylidene)-(methylthio)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate. []
Relevance: Although lacking the pyrazole ring, this compound highlights the reactivity of the 5-position of the pyrimidine-2,4,6(1H,3H,5H)-trione core found in 1-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. The ability to modify the substituent at this position is crucial for exploring structure-activity relationships. []
Compound Description: This compound is formed by the protonation of triethylammonium 5-[(1,3-dimethyl-2,4,6-trioxo-tetrahydropyrimidin-5(6H)-ylidene)-(methylthio)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate with methanesulfonic acid. []
Relevance: This compound exemplifies a dimeric structure where two pyrimidine-2,4,6(1H,3H,5H)-trione units are linked via a methylidene bridge. This structural motif, while distinct from the single pyrimidine core in 1-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, showcases the potential for creating diverse molecular architectures based on this core structure. []
Compound Description: This compound is an intermediate formed during the oxidation of 5,5’-(methylthiomethanediylidene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) with m-chloroperbenzoic acid. It undergoes further reaction with pyridine to eliminate methanesulfinic acid. []
Relevance: This compound, similar to the previous example, possesses two pyrimidine-2,4,6(1H,3H,5H)-trione units. While not directly analogous to 1-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione in structure, it underscores the chemical modifications possible at the 5-position of the pyrimidine ring and their potential impact on reactivity. []
Compound Description: This quinolinone derivative was synthesized and evaluated as an antioxidant in lubricating grease. Its antioxidant efficiency, assessed through total acid number and oxygen pressure drop measurements, was found to be moderate compared to other synthesized derivatives. []
Relevance: While possessing a distinct quinolinone core, this compound shares the 1-phenyl-1H-pyrazole moiety with 1-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. This structural similarity suggests the 1-phenyl-1H-pyrazole group might be a suitable scaffold for developing compounds with antioxidant properties. []
Compound Description: Synthesized and characterized for its antioxidant properties in lubricating greases, this compound demonstrated the lowest antioxidant efficiency among the evaluated compounds based on total acid number and oxygen pressure drop analysis. []
Relevance: This compound shares the 1-phenyl-2-thioxodihydropyrimidine-4.6(1H.5H)-dione core with 1-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, highlighting the structural diversity possible within this chemical class and its potential application in materials science. []
Compound Description: This compound, also a quinolinone derivative, displayed the highest antioxidant efficacy among the tested compounds in lubricating greases, indicating its potential as a potent antioxidant additive. []
Relevance: While structurally dissimilar to 1-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, this compound provides insight into effective structural motifs for antioxidant activity within a similar application context. []
Compound Description: This N-phenylpyrazolyl-N-glycinyl-hydrazone derivative exhibited potent anti-inflammatory and antinociceptive properties in vitro and in vivo. In a rat model of carrageenan-induced thermal hypernociception, it demonstrated comparable efficacy to the standard drug SB-203580 when administered orally at 100 µmol/kg. Mechanistically, this compound suppressed TNF-α production both in vitro and in vivo. []
Relevance: Although structurally distinct from 1-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, this compound highlights the versatility of substituted pyrazole rings in medicinal chemistry and their potential for developing anti-inflammatory and analgesic agents. []
Compound Description: Similar to compound 4a, this N-phenylpyrazolyl-N-glycinyl-hydrazone derivative also demonstrated potent anti-inflammatory and antinociceptive effects in vitro and in vivo. It exhibited comparable efficacy to SB-203580 in the carrageenan-induced thermal hypernociception rat model at an oral dose of 100 µmol/kg. Notably, it also suppressed TNF-α production both in vitro and in vivo. []
Relevance: Sharing the 3-tert-butyl-1-phenyl-1H-pyrazol-5-yl moiety with compound 4a, this compound further emphasizes the potential of this specific pyrazole scaffold for developing anti-inflammatory and analgesic drugs. While structurally distinct from 1-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, this compound emphasizes the broader pharmaceutical relevance of substituted pyrazoles. []
Compound Description: This compound exhibited notable inhibitory activity against the SARS-CoV-2 3CL protease with an IC50 of 19 ± 3 μM. Its identification as a potential inhibitor was facilitated by a combined computational docking and enzyme activity assay approach. []
Relevance: This compound and 1-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione share the central pyrimidine-2,4,6(1H,3H,5H)-trione scaffold linked to an aromatic system via a methylene bridge. This structural similarity highlights the significance of this core structure in designing potential inhibitors for biological targets, including viral proteases. []
Compound Description: This compound emerged as another promising inhibitor of the SARS-CoV-2 3CL protease with an IC50 of 38 ± 3 μM. Its discovery was driven by a combined computational and experimental approach involving docking studies and enzyme activity assays. []
Relevance: Although structurally distinct from 1-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, its identification as a SARS-CoV-2 3CL protease inhibitor highlights the diverse chemical scaffolds that can exhibit inhibitory activity against this target. []
5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione and related derivatives
Compound Description: These compounds were designed and synthesized as potential inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). []
Relevance: This class of compounds is structurally very similar to 1-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, sharing the same core structure with an additional phenyl group at the 3-position of the pyrazole ring. This close structural relationship suggests that 1-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione might also exhibit inhibitory activity against mPGES-1. []
Compound Description: This compound and its copper (II) complexes were synthesized and characterized using spectral and single-crystal X-ray diffraction techniques. []
Compound Description: This series of compounds, featuring a 1,2,3-triazole ring linked to the core structure, were synthesized and evaluated for their biological activities. Molecular docking studies were also conducted to investigate their potential interactions with biological targets. []
Relevance: While these derivatives differ from 1-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione in the aromatic substituent (indole instead of pyrazole) and the presence of a 1,2,3-triazole tag, they underscore the potential of modifying the core pyrimidine-2,4,6(1H,3H,5H)-trione structure for modulating biological activities and exploring structure-activity relationships. []
Coumarin-pyrazole-pyrimidine-2,4,6(1H,3H,5H)-triones and Coumarin-pyrazole-thioxopyrimidine-4,6(1H,5H)-diones
Compound Description: These two classes of compounds, incorporating coumarin, pyrazole, and either a pyrimidine-2,4,6(1H,3H,5H)-trione or a thioxopyrimidine-4,6(1H,5H)-dione moiety, were synthesized and evaluated for their antimicrobial activities. []
Relevance: These compounds highlight the versatility of pyrimidine-2,4,6(1H,3H,5H)-triones and related structures in medicinal chemistry and their potential for developing antimicrobial agents. While structurally distinct from 1-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, these compounds demonstrate the broader pharmaceutical relevance of such heterocyclic systems. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.